molecular formula C22H22N4O2 B12183774 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one

Cat. No.: B12183774
M. Wt: 374.4 g/mol
InChI Key: KETRWXAYVBCBBW-UHFFFAOYSA-N
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Description

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and phenyl groups but has a different core structure.

    1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione: Similar in structure but with a pyrrolidine core instead of pyrazinone.

Uniqueness

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one is unique due to its specific combination of functional groups and core structure

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2-one

InChI

InChI=1S/C22H22N4O2/c27-21-15-23-20(18-7-3-1-4-8-18)16-26(21)17-22(28)25-13-11-24(12-14-25)19-9-5-2-6-10-19/h1-10,15-16H,11-14,17H2

InChI Key

KETRWXAYVBCBBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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